molecular formula C23H25BrN8O4 B11095191 4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-bromo-6-methoxyphenol

4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-bromo-6-methoxyphenol

Cat. No.: B11095191
M. Wt: 557.4 g/mol
InChI Key: JJCOSQOVHDLFRP-QFEZKATASA-N
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Description

3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines multiple functional groups, including bromine, hydroxyl, methoxy, azepane, nitroaniline, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:

    Synthesis of 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE: This can be achieved by bromination of 4-HYDROXY-5-METHOXYBENZALDEHYDE using bromine in an appropriate solvent.

    Formation of the HYDRAZONE: The aldehyde group of 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE reacts with hydrazine derivatives to form the hydrazone.

    Coupling with 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]: This step involves the reaction of the hydrazone with the triazine derivative under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic conditions.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

    Oxidation: 3-BROMO-4-HYDROXY-5-METHOXYBENZOIC ACID.

    Reduction: 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-(1-AZEPANYL)-6-(4-AMINOANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE.

    Substitution: 3-METHOXY-4-HYDROXY-5-METHOXYBENZALDEHYDE derivatives.

Scientific Research Applications

3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE N-PHENYLSEMICARBAZONE.
  • 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE.

Uniqueness

The uniqueness of 3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE 1-[4-(1-AZEPANYL)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its combination of functional groups, which provides a wide range of chemical reactivity and potential applications. The presence of the triazine ring and azepane moiety distinguishes it from other similar compounds, offering unique properties for research and industrial applications.

Properties

Molecular Formula

C23H25BrN8O4

Molecular Weight

557.4 g/mol

IUPAC Name

4-[(Z)-[[4-(azepan-1-yl)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-bromo-6-methoxyphenol

InChI

InChI=1S/C23H25BrN8O4/c1-36-19-13-15(12-18(24)20(19)33)14-25-30-22-27-21(26-16-6-8-17(9-7-16)32(34)35)28-23(29-22)31-10-4-2-3-5-11-31/h6-9,12-14,33H,2-5,10-11H2,1H3,(H2,26,27,28,29,30)/b25-14-

InChI Key

JJCOSQOVHDLFRP-QFEZKATASA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCCCC4)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCCCC4)Br)O

Origin of Product

United States

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